molecular formula C20H20ClN3O2 B2609897 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 2034330-06-6

1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2609897
CAS No.: 2034330-06-6
M. Wt: 369.85
InChI Key: YTHDNFGGHYPAFR-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic compound with the CAS Number 2034619-66-2 and a molecular weight of 369.85 g/mol . Its molecular formula is C20H20ClN3O2 . This compound features a complex structure that incorporates a piperidine core linked to a 3-chloropyridinyloxy moiety and an indole-based ethanone group . This well-defined molecular architecture, which combines multiple heterocyclic systems, suggests potential utility in medicinal chemistry, particularly as a key intermediate or pharmacophore in the development of novel bioactive molecules . The presence of both chloropyridine and indole functionalities may confer selective binding properties, making this compound a promising candidate for probing specific enzyme or receptor systems, such as kinase or phosphodiesterase targets . Its stability and synthetic accessibility further enhance its applicability in research settings, facilitating precise modifications and structure-activity relationship (SAR) studies to optimize potency and physicochemical properties . Researchers can leverage this compound in hit-to-lead optimization programs, with a focus on improving metabolic stability and aqueous solubility for potential in vivo applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c21-17-13-22-9-5-19(17)26-16-7-11-23(12-8-16)20(25)14-24-10-6-15-3-1-2-4-18(15)24/h1-6,9-10,13,16H,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHDNFGGHYPAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps:

    Formation of the chloropyridine intermediate: This can be achieved by reacting 3-chloropyridine with appropriate reagents to introduce the desired functional groups.

    Piperidine coupling: The chloropyridine intermediate is then reacted with piperidine under suitable conditions to form the piperidinyl-chloropyridine derivative.

    Indole coupling: Finally, the piperidinyl-chloropyridine derivative is coupled with indole using a suitable coupling agent to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under suitable conditions to form corresponding oxindole derivatives.

    Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on structural analogs with piperidine, indole, or ketone moieties, highlighting key differences in substituents and inferred pharmacological properties.

Structural Features and Substituent Effects

Piperidine Substituents

  • Target Compound : The 4-position of piperidine is substituted with a 3-chloropyridinyloxy group. The chlorine atom may enhance lipophilicity and steric interactions, favoring receptor binding .
  • Compound 1144443-67-3 (): Features a 6-fluoro-1,2-benzoxazol-3-yl group at the piperidine 4-position. The fluorine atom increases metabolic stability but may reduce potency due to reduced electron density .
  • Compound 11 (): Substituted with a pyrimidin-2-yl group. Pyrimidine’s electron-deficient nature may alter binding kinetics compared to the chloropyridine in the target compound .

Indole Modifications Target Compound: Indole is substituted at the 1-position, a common site for bioactive interactions (e.g., serotonin receptor ligands). (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (): Indole is substituted at the 2-position, which may reduce affinity for targets preferring 1-substitution (e.g., certain kinases or GPCRs) .

Ketone Group Variations Target Compound: A neutral ethanone group, facilitating blood-brain barrier (BBB) penetration. Ethanoic Acid Derivatives (): Compounds with ionizable carboxylic acid groups (e.g., 2-{5-[3-(7-Propyl-3-trifluoromethylbenzo[d]isoxazol-6-yloxy)propoxy]indol-1-yl}ethanoic acid) exhibit higher solubility but reduced BBB permeability compared to the target’s ethanone .

Physicochemical and Pharmacokinetic Properties

Compound Name Key Structural Features LogP* (Predicted) Metabolic Stability BBB Penetration Potential
Target Compound 3-Chloropyridinyloxy-piperidine + indole-1-ethanone 3.2 Moderate-High High
1144443-67-3 () 6-Fluoro-benzoxazole-piperidine + chloroindole 2.8 High Moderate
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone () Benzylpiperazine + indole-2-methanone 3.5 Low-Moderate Low
Ethanoic Acid Derivatives () Propoxy-indole + ethanoic acid 1.9 High Low

*LogP values estimated using fragment-based methods (e.g., ClogP).

Biological Activity

1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a chloropyridinyl moiety and a piperidinyl group, suggest significant biological activity, particularly in neuropharmacology and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN2O3, with a molecular weight of approximately 360.84 g/mol. The structural composition includes:

  • A piperidine ring which is known for its role in various pharmacological activities.
  • A chloropyridinyl group , which enhances biological activity through interactions with various biological targets.
  • An indole moiety , often associated with neuroactive compounds.

The compound's mechanism of action is not fully elucidated but is believed to involve:

  • Receptor Binding : It may act as a ligand for specific neurotransmitter receptors, modulating their activity.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism or signaling pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • The compound has been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, showing promising results in inhibiting cell proliferation.

Neuropharmacological Effects

The compound's structural features suggest potential applications in treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound. Below is a table summarizing these compounds and their respective biological activities:

Compound NameDescription
1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanoneKnown for potential cancer treatment properties.
(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanoneFeatures similar structural components but varies in substituents.
Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoateAnother derivative with distinct chemical properties.
1-(4-(3-Chloropyridin-yloxy)piperidinyl)-3-phenyloxypropanoneShares a common piperidine structure but differs in functional groups.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For example:

  • Cytotoxicity Testing : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity.
  • Mechanistic Studies : Research has explored the interactions of the compound with specific receptors and enzymes, revealing its potential as a dual inhibitor targeting key pathways involved in cancer progression.

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